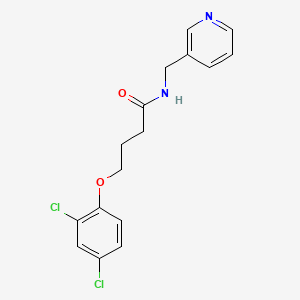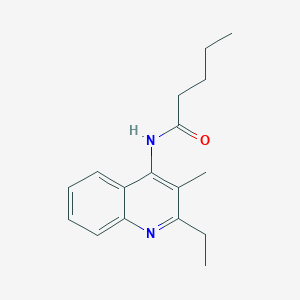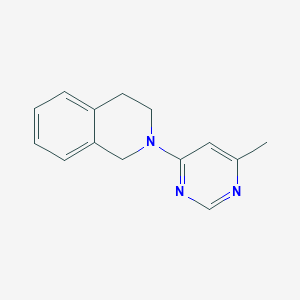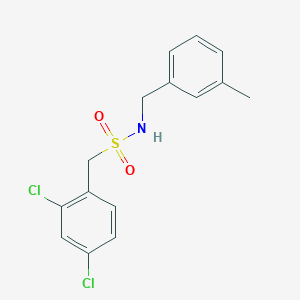![molecular formula C17H20N4O2S B4760693 N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B4760693.png)
N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}butanamide
Übersicht
Beschreibung
N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}butanamide, commonly known as MTDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTDP is a thiadiazole derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of MTDP is not fully understood, but it is believed to act on multiple targets in the body. MTDP has been shown to inhibit the activity of acetylcholinesterase, which can improve cognitive function. It also inhibits the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins in cancer cells. MTDP has also been shown to activate the Nrf2 pathway, which can help reduce oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
MTDP has been shown to have several biochemical and physiological effects in the body. It can improve cognitive function by increasing the levels of acetylcholine in the brain. It can also reduce oxidative stress and inflammation by activating the Nrf2 pathway. In cancer cells, MTDP can inhibit the activity of matrix metalloproteinases, which can prevent the breakdown of extracellular matrix proteins and inhibit cancer cell migration and invasion.
Vorteile Und Einschränkungen Für Laborexperimente
MTDP has several advantages for lab experiments, including its stability and low toxicity. It can be easily synthesized and purified, making it a suitable compound for in vitro and in vivo studies. However, one of the limitations of MTDP is its poor solubility in water, which can make it difficult to administer in animal studies.
Zukünftige Richtungen
There are several future directions for the research on MTDP. One direction is to study its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to study its potential as a drug candidate and optimize its pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of MTDP and its effects on different targets in the body.
Wissenschaftliche Forschungsanwendungen
MTDP has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and cardiovascular diseases. In neurology, MTDP has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In oncology, MTDP has been shown to inhibit the growth of cancer cells in vitro and in vivo. In cardiovascular diseases, MTDP has been shown to have anti-inflammatory and anti-oxidative stress effects, which can help prevent the development of atherosclerosis.
Eigenschaften
IUPAC Name |
N-[5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-3-4-14(22)18-17-20-19-16(24-17)12-9-15(23)21(10-12)13-7-5-11(2)6-8-13/h5-8,12H,3-4,9-10H2,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLPNPHDHDTZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)C2CC(=O)N(C2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-{1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4760631.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760639.png)


![methyl 2-{[(2-imino-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4760657.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-phenylethyl)acetamide](/img/structure/B4760671.png)
![4-({[2-(2-methoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4760680.png)

![3-({[3-(methoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4760684.png)